Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , ] NHE-1 is a protein found in cell membranes that plays a crucial role in regulating intracellular pH by removing intracellular protons (H+) in exchange for extracellular sodium ions (Na+). [] In the context of scientific research, Rimeporide is primarily investigated for its potential in treating diseases where NHE-1 activity is implicated, such as Duchenne Muscular Dystrophy (DMD) and ischemic stroke. [, , , ]
Rimeporide exerts its therapeutic effects by selectively inhibiting the activity of the NHE-1 protein. [, ] By blocking NHE-1, Rimeporide disrupts the exchange of intracellular H+ for extracellular Na+, ultimately influencing intracellular pH. [] This modulation of intracellular pH can have various downstream effects, depending on the specific cell type and disease context. For instance, in ischemic stroke models, Rimeporide's inhibition of NHE-1 has been shown to reduce microglial inflammatory activation while promoting oligodendrogenesis, myelin repair, and ultimately improving functional recovery. []
Rimeporide has demonstrated promising results in preclinical studies of ischemic stroke. [] Delayed administration of Rimeporide after stroke in mice led to accelerated motor and cognitive recovery without impacting the initial infarct size or neuronal damage. [] The study suggests that Rimeporide's beneficial effects stem from its ability to reduce microglial inflammation and enhance white matter repair mechanisms, including increased oligodendrogenesis and myelination. []
Recent research has proposed Rimeporide as a potential therapeutic agent for addressing vascular damage and blood clotting abnormalities associated with long-COVID. [] The rationale stems from the understanding that COVID-19 can lead to endothelial dysfunction and abnormal clotting, potentially resulting in serious complications like deep vein thrombosis and cardiovascular diseases. [] While established treatments like antiplatelet and anticoagulant agents exist, their impact on long-COVID morbidity and mortality remains unclear. [] Rimeporide, by inhibiting NHE-1, may offer a novel approach to mitigate these vascular complications, although further research is needed to validate its efficacy and safety in this context. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: